molecular formula C17H19ClN2O6S2 B3948242 1-(4-Chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid

1-(4-Chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid

Cat. No.: B3948242
M. Wt: 446.9 g/mol
InChI Key: SNDHQOKEQXUVBB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a thiophen-3-ylmethyl group

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2.C2H2O4/c16-14-1-3-15(4-2-14)22(19,20)18-8-6-17(7-9-18)11-13-5-10-21-12-13;3-1(4)2(5)6/h1-5,10,12H,6-9,11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDHQOKEQXUVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzenesulfonyl chloride and thiophen-3-ylmethylamine.

    Formation of Intermediate: The reaction between 4-chlorobenzenesulfonyl chloride and thiophen-3-ylmethylamine in the presence of a base such as triethylamine results in the formation of an intermediate.

    Cyclization: The intermediate undergoes cyclization with piperazine under controlled conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiol groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophene ring, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions.

Scientific Research Applications

1-(4-Chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

1-(4-Chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)sulfonyl-4-(2-thienylmethyl)piperazine: This compound has a similar structure but with a different thiophene substitution, leading to variations in chemical reactivity and biological activity.

    1-(4-Chlorophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine:

    1-(4-Chlorophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine: The replacement of the thiophene ring with a pyridine ring introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid
Reactant of Route 2
1-(4-Chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid

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